REACTION_CXSMILES
|
C[O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:14]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:5][CH:4]=1>Br.CC(O)=O>[F:17][C:15]([F:16])([F:18])[C:14]1[C:9]([C:6]2[CH:5]=[CH:4][C:3](=[O:2])[NH:8][CH:7]=2)=[N:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)C1=NC=CC=C1C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Br.CC(=O)O
|
Type
|
CUSTOM
|
Details
|
Transfer the precipitate into 10M sodium hydroxide (500 mL) and stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash the precipitate with ether (100 mL)
|
Type
|
ADDITION
|
Details
|
Treat the solution with hydrochloric acid until the solution
|
Type
|
CUSTOM
|
Details
|
Collect the white solid
|
Type
|
FILTRATION
|
Details
|
by filtration and air
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=NC=CC1)C1=CNC(C=C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |